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  • Product: 5-Ethylpyrimidine-2,4,6-triamine
  • CAS: 24867-19-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Ethylpyrimidine-2,4,6-triamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Ethylpyrimidine-2,4,6-triamine, a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Ethylpyrimidine-2,4,6-triamine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will delve into its chemical identity, predicted physicochemical properties, logical synthetic approaches, and its potential as a scaffold in the design of novel therapeutics.

Chemical Identity and Structure

5-Ethylpyrimidine-2,4,6-triamine belongs to the class of substituted pyrimidines, which are fundamental scaffolds in numerous biologically active molecules. The core of this compound is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is functionalized with three amino groups at positions 2, 4, and 6, and an ethyl group at the 5-position.

The presence of multiple amino groups, which are strong electron-donating groups, significantly influences the electron density of the pyrimidine ring, enhancing its potential for hydrogen bonding and directing its reactivity. The ethyl group at the 5-position introduces a lipophilic character to the molecule.

Table 1: Chemical Identifiers for 5-Ethylpyrimidine-2,4,6-triamine

IdentifierValueSource
IUPAC Name 5-ethylpyrimidine-2,4,6-triamineN/A
CAS Number 24867-19-4N/A
Molecular Formula C₆H₁₁N₅N/A
Molecular Weight 153.19 g/mol N/A
Canonical SMILES CCC1=C(N=C(N=C1N)N)NN/A
InChI InChI=1S/C6H11N5/c1-2-4-5(8)11-6(9)10-3(4)7/h2H2,1H3,(H6,7,8,9,10,11)N/A

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node [shape=plaintext, fontname="Arial", fontsize=12];
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// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes N2_sub [label="NH2", pos="-2.6,1.25!"]; N4_sub [label="NH2", pos="0,-2.8!"]; N6_sub [label="NH2", pos="2.6,1.25!"]; C5_ethyl1 [label="CH2", pos="2.6,-1.25!"]; C5_ethyl2 [label="CH3", pos="3.9,-0.75!"];

// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Substituent bonds C2 -- N2_sub [label=""]; C4 -- N4_sub [label=""]; C6 -- N6_sub [label=""]; C5 -- C5_ethyl1 [label=""]; C5_ethyl1 -- C5_ethyl2 [label=""]; }

Caption: 2D Chemical Structure of 5-Ethylpyrimidine-2,4,6-triamine.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 5-Ethylpyrimidine-2,4,6-triamine

PropertyPredicted Value/CharacteristicRationale/Comparison
Melting Point Likely a crystalline solid with a melting point lower than 249-251 °C.[1]The parent compound, 2,4,6-triaminopyrimidine, has a melting point of 249-251 °C.[1] The introduction of an ethyl group may disrupt crystal packing, leading to a lower melting point.
Boiling Point High, likely decomposes before boiling.Similar to other highly functionalized heterocyclic amines.
Solubility Moderately soluble in water and polar organic solvents (e.g., ethanol, DMSO).The three amino groups contribute to hydrogen bonding and water solubility. The ethyl group will slightly increase lipophilicity compared to the parent compound, which is highly soluble in water (36.5 g/L at 20 °C).[2]
pKa Expected to be basic.The amino groups on the pyrimidine ring are basic. The exact pKa would require experimental determination.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is crucial for the identification and characterization of 5-Ethylpyrimidine-2,4,6-triamine. While experimental spectra are not available, a predicted profile can be constructed based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amino and ethyl groups, as well as the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for 5-Ethylpyrimidine-2,4,6-triamine

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3500 - 3300 (strong, broad)
C-H (Ethyl)Stretching2960 - 2850 (medium)
C=N, C=C (Ring)Stretching1650 - 1550 (medium to strong)
N-H (Amino)Bending1640 - 1560 (strong)
C-H (Ethyl)Bending1470 - 1370 (medium)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural information.

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet corresponding to the protons of the three amino groups (NH₂).

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the carbon atoms of the pyrimidine ring.

    • Signals for the two carbon atoms of the ethyl group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group and subsequent fragmentation of the pyrimidine ring.

Synthesis and Reactivity

A plausible synthetic route to 5-Ethylpyrimidine-2,4,6-triamine can be extrapolated from established methods for the synthesis of related 5-substituted-2,4,6-triaminopyrimidines. A common strategy involves the condensation of a suitable three-carbon precursor with guanidine.

Synthesis_Pathway reactant1 Ethylmalononitrile intermediate 5-Ethylpyrimidine-2,4,6-triamine reactant1->intermediate Condensation reactant2 Guanidine reactant2->intermediate

Caption: Proposed synthetic pathway for 5-Ethylpyrimidine-2,4,6-triamine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride to generate free guanidine in situ.

  • Condensation: To the stirred solution of guanidine, add ethylmalononitrile dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization reaction.

  • Workup: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality in Experimental Choices:

  • Guanidine Source: Using guanidine hydrochloride with a strong base like sodium ethoxide is a common and cost-effective way to generate the reactive free guanidine.

  • Solvent: Absolute ethanol is a suitable solvent as it dissolves the reactants and the sodium ethoxide, and its boiling point allows for effective reflux conditions.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, leveraging differences in solubility at different temperatures.

Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents, including anticancer and antimicrobial drugs.[3] The 2,4,6-triaminopyrimidine core, in particular, is a known pharmacophore.

The introduction of an ethyl group at the 5-position of the 2,4,6-triaminopyrimidine core can modulate the compound's pharmacokinetic and pharmacodynamic properties. The ethyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. It can also provide a vector for further chemical modification to explore structure-activity relationships (SAR).

Given that the parent compound, 2,4,6-triaminopyrimidine, is a precursor for the synthesis of folic acid antagonists like methotrexate, it is plausible that 5-Ethylpyrimidine-2,4,6-triamine could serve as a valuable intermediate for the synthesis of novel antifolate agents or other enzyme inhibitors.[2]

Drug_Development_Logic core 5-Ethylpyrimidine-2,4,6-triamine Scaffold properties Enhanced Lipophilicity Modulated H-Bonding Chemical Handle core->properties possesses app1 Anticancer Agents (e.g., DHFR Inhibitors) properties->app1 app2 Antimicrobial Agents properties->app2 app3 Kinase Inhibitors properties->app3

Caption: Logical relationship of the core scaffold to potential drug development applications.

Conclusion

5-Ethylpyrimidine-2,4,6-triamine is a promising, yet underexplored, building block for medicinal chemistry. Its structure combines the well-established biological relevance of the 2,4,6-triaminopyrimidine core with the modulating effects of an ethyl substituent. While a complete experimental dataset is not yet publicly available, this guide provides a solid foundation for researchers interested in synthesizing and evaluating this compound and its derivatives for various therapeutic applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery.

References

  • PubChem. 2,4,6-Triaminopyrimidine. [Link]

  • Wikipedia. 2,4,6-Triaminopyrimidine. [Link]

  • Elsevier. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

  • Google Patents.

Sources

Exploratory

5-Ethylpyrimidine-2,4,6-triamine: Molecular Weight, Exact Mass, and Analytical Characterization Workflows

Executive Summary In pharmaceutical development and fine chemical synthesis, the precise analytical characterization of highly basic, nitrogen-rich heterocycles is paramount. 5-Ethylpyrimidine-2,4,6-triamine (CAS RN: 248...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the precise analytical characterization of highly basic, nitrogen-rich heterocycles is paramount. 5-Ethylpyrimidine-2,4,6-triamine (CAS RN: 24867-19-4)[1] is a substituted pyrimidine characterized by an ethyl group at the 5-position and three primary amino groups at the 2, 4, and 6-positions. This unique structural motif makes it a valuable building block but also presents specific challenges for liquid chromatography-mass spectrometry (LC-MS) due to its high polarity and basicity.

This whitepaper provides an authoritative guide on the exact mass calculation of 5-Ethylpyrimidine-2,4,6-triamine and details a field-proven, self-validating LC-HRMS (High-Resolution Mass Spectrometry) workflow designed to overcome common chromatographic pitfalls such as peak tailing and ion source fouling.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For low-resolution techniques (e.g., standard UV-Vis quantification), the average molecular weight is sufficient. However, for HRMS applications (such as Orbitrap or Time-of-Flight mass spectrometry), determining the monoisotopic exact mass is critical for extracting the correct ion chromatogram and confirming elemental composition[2].

The exact mass is calculated using the mass of the most abundant isotope for each element ( 12C , 1H , 14N ):

  • Carbon ( 12C ): 6×12.000000=72.000000 Da

  • Hydrogen ( 1H ): 11×1.007825=11.086075 Da

  • Nitrogen ( 14N ): 5×14.003074=70.015370 Da

  • Calculated Exact Mass: 153.1014 Da

Quantitative Data Summary
PropertyValueDerivation / Significance
Chemical Formula C6​H11​N5​ Core pyrimidine ring + 1 ethyl + 3 amino groups
Average Molecular Weight 153.189 g/mol Based on standard atomic weights (isotopic averages)
Monoisotopic Exact Mass 153.1014 Da Based on the lowest mass, most abundant isotopes
Protonated Exact Mass [M+H]+ 154.1087 m/z Target mass for ESI+ HRMS detection (adds 1.0073 Da for H+ )
LogP (Predicted) ≈0.38 Highly polar, requires specialized reverse-phase retention[3]

The Causality of Chromatographic and Ionization Selection

Overcoming Silanol Interactions in HPLC

5-Ethylpyrimidine-2,4,6-triamine possesses three primary amine groups, rendering the molecule highly basic. When analyzed on standard silica-based C18 columns, these protonated amines undergo secondary cation-exchange interactions with unendcapped, acidic residual silanols ( Si-O− ) on the silica surface. This causes severe peak tailing and loss of resolution.

The Solution: Utilizing a specialized reverse-phase column with low silanol activity, such as the Newcrom R1[4]. The inertness of the stationary phase prevents secondary binding, ensuring sharp, symmetrical peaks for highly basic triamines.

Mobile Phase Causality: UV vs. MS Compatibility

While legacy HPLC-UV methods often utilize phosphoric acid to maintain a low pH and ensure consistent protonation of the amines, phosphoric acid is strictly incompatible with mass spectrometry [5]. It is non-volatile and will rapidly precipitate in the Electrospray Ionization (ESI) source, fouling the ion optics and causing signal suppression.

The Solution: We substitute phosphoric acid with 0.1% Formic Acid (FA) . Formic acid is highly volatile, provides the necessary low pH ( ≈2.7 ) to keep the triamine protonated for chromatographic focusing, and acts as an abundant proton donor for ESI+ ionization[5].

Ionization_Mechanism A Neutral Molecule Mass: 153.1014 Da C Protonated [M+H]+ m/z: 154.1087 A->C B Formic Acid (H+ Donor) B->C Proton Transfer D Mass Analyzer C->D

Figure 1: Electrospray ionization (ESI+) protonation pathway for mass spectrometry.

Self-Validating LC-HRMS Analytical Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates built-in suitability and carryover checks before exact mass extraction.

Step 1: Mobile Phase Preparation
  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Validation Check: Sonicate and degas solvents for 10 minutes to prevent baseline noise from micro-bubbles.

Step 2: System Suitability and Column Equilibration
  • Column: Newcrom R1 (or equivalent low-silanol RP column), 150×4.6 mm , [5].

  • Flow Rate: 1.0 mL/min (split 1:5 post-column before entering the MS source to prevent desolvation overload).

  • Equilibration: Run at 5% B for 10 column volumes.

  • Validation Check (Blank Run): Inject of Solvent A. Monitor the Extracted Ion Chromatogram (EIC) at 154.1087 m/z to confirm zero carryover or background contamination.

Step 3: Sample Injection and Chromatographic Separation
  • Sample Prep: Dissolve 5-Ethylpyrimidine-2,4,6-triamine in 95% Water / 5% MeCN at a concentration of .

  • Injection Volume: .

  • Gradient:

    • 0−2 min : 5% B

    • 2−10 min : Linear ramp to 60% B

    • 10−12 min : Hold at 60% B

    • 12−15 min : Re-equilibrate at 5% B

Step 4: HRMS Acquisition (ESI+ Mode)
  • Capillary Voltage: +3.5 kV (optimized for small, highly basic molecules).

  • Desolvation Temperature: 350∘C .

  • Mass Range: 50−500 m/z .

  • Resolution: >70,000 (FWHM at 200 m/z ).

  • Validation Check (Mass Accuracy): Extract the exact mass of [M+H]+ at 154.1087 m/z using a narrow mass tolerance window of ±5 ppm . The observed peak must have a signal-to-noise (S/N) ratio >100 and a tailing factor <1.5 .

HPLC_MS_Workflow A Sample Prep (0.1% FA) B RP-HPLC (Low Silanol) A->B C ESI+ Ionization (Protonation) B->C D HRMS Detection (Orbitrap/TOF) C->D E Data Analysis (Exact Mass) D->E

Figure 2: End-to-end HPLC-HRMS analytical workflow for 5-Ethylpyrimidine-2,4,6-triamine.

Conclusion

The successful characterization of 5-Ethylpyrimidine-2,4,6-triamine relies heavily on understanding its physicochemical properties. By calculating its monoisotopic exact mass ( 153.1014 Da ) and recognizing the basicity of its three amino groups, analysts can logically deduce the need for low-silanol stationary phases and volatile acidic modifiers. The self-validating protocol outlined above ensures high mass accuracy, excellent peak shape, and robust MS compatibility, serving as a gold standard for the analysis of highly basic pyrimidine derivatives.

References

  • SIELC Technologies. "Separation of 5-Ethylpyrimidine-2,4,6-triamine on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guidelines for 5-Ethylpyrimidine-2,4,6-triamine

Executive Summary 5-Ethylpyrimidine-2,4,6-triamine (5-EPT, CAS: 24867-19-4) is a critical polyamine intermediate utilized in the synthesis of advanced antimalarial, antibacterial, and antineoplastic active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethylpyrimidine-2,4,6-triamine (5-EPT, CAS: 24867-19-4) is a critical polyamine intermediate utilized in the synthesis of advanced antimalarial, antibacterial, and antineoplastic active pharmaceutical ingredients (APIs). Due to its heavily substituted pyrimidine ring and basic triamine functional groups, 5-EPT presents unique challenges in toxicological handling and analytical quantification. This technical whitepaper synthesizes field-proven methodologies, elucidating the causality behind safety protocols and establishing self-validating workflows for accurate quality control.

Physicochemical Properties & Synthesis Grounding

5-EPT is typically synthesized via the base-catalyzed condensation of ethylmalononitrile (CAS: 3696-37-5) with guanidine, yielding a highly polar and basic molecule[1]. The presence of three primary amine groups dictates its reactivity, biological membrane permeability, and chromatographic behavior.

Table 1: Physicochemical and Hazard Profile of 5-Ethylpyrimidine-2,4,6-triamine

ParameterValue / Description
Chemical Name 5-Ethylpyrimidine-2,4,6-triamine
CAS Registry Number 24867-19-4
Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Primary Precursor Ethylmalononitrile (CAS: 3696-37-5)
Physical State Solid (Crystalline powder)
Standard GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Signal Word Warning
Recommended PPE Nitrile gloves (>0.11 mm), Safety goggles, P95 Respirator

Data synthesized from standardized chemical substance safety databases[2][3].

G A Ethylmalononitrile (CAS: 3696-37-5) B Guanidine Condensation (Synthesis) A->B Precursor C 5-Ethylpyrimidine-2,4,6-triamine (CAS: 24867-19-4) B->C Base Catalysis D In Vitro Toxicity Profiling (Ames, Cytotoxicity) C->D Safety Validation E HPLC Purity Analysis (Newcrom R1 Column) C->E QC & Isolation

Synthesis, quality control, and toxicity profiling workflow for 5-EPT.

Toxicological Profile & Risk Assessment

Understanding the toxicity profile of 5-EPT requires analyzing its structural homology to natural nucleobases.

Mechanistic Insight: Acute Toxicity & Irritation

The primary hazard of 5-EPT stems from the basicity of its triamine functional groups. Upon contact with physiological moisture (e.g., sweat, tears), 5-EPT can induce localized alkaline hydrolysis (saponification) of cellular lipids. This mechanism leads to contact dermatitis or severe ocular irritation, necessitating strict adherence to GHS hazard codes H315 and H319[2].

Self-Validating Protocol: Ames Fluctuation Test for Genotoxicity

Because pyrimidine analogs can potentially intercalate into DNA or disrupt nucleotide synthesis, evaluating mutagenic potential is a strict regulatory requirement.

  • Causality: We utilize Salmonella typhimurium strains TA98 and TA100 alongside a rat liver S9 metabolic activation fraction. Pyrimidine derivatives are not always direct-acting mutagens; they often require cytochrome P450-mediated oxidation to become reactive electrophiles. The S9 fraction simulates this hepatic metabolism.

  • Self-Validation Mechanism: Every assay plate is run in triplicate alongside a vehicle control (to establish the spontaneous reversion baseline) and a positive control (e.g., 2-Aminoanthracene). If the positive control fails to induce a statistically significant increase in revertant colonies, the S9 metabolic activation system is deemed inactive, and the entire batch is automatically invalidated. This feedback loop eliminates the risk of false-negative safety data.

Step-by-Step Methodology:

  • Strain Preparation: Culture TA98 and TA100 overnight in nutrient broth to reach an OD600 of 1.0, ensuring bacteria are in the highly sensitive exponential growth phase.

  • S9 Mix Formulation: Prepare 10% rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to provide essential enzymatic cofactors.

  • Exposure: Mix 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for the -S9 cohort), and 5-EPT at varying concentrations (up to 5000 µ g/plate ).

  • Plating: Add the mixture to top agar containing trace histidine and pour over minimal glucose agar plates. Note: Trace histidine allows a few initial cell divisions, which is necessary for the mutation to be fixed into the DNA before histidine deprivation halts non-revertant growth.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours and quantify revertant colonies against the validated baseline.

Safety Data Sheet (SDS) & Handling Protocols

Based on comprehensive chemical substance information from [3], the handling of 5-EPT must be strictly controlled to mitigate exposure to basic particulate matter.

  • Engineering Controls: Operations generating dust (e.g., weighing, milling) must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation exposure (H335).

  • Personal Protective Equipment (PPE): Standard latex gloves offer insufficient protection against polar amines. Nitrile gloves (minimum thickness 0.11 mm) are mandatory due to their superior chemical resistance to basic organic compounds.

Analytical Methodology: HPLC Quantification

Accurate quantification of 5-EPT is essential for both quality control and toxicokinetic studies.

Mechanistic Insight: Column Selection

Standard C18 stationary phases possess residual surface silanols (Si-OH). At neutral or slightly acidic pH, these silanols ionize to Si-O⁻. The protonated amine groups of 5-EPT (R-NH3⁺) engage in strong electrostatic interactions with these silanols—a phenomenon known as mixed-mode retention. This causes severe peak tailing and poor resolution. To resolve this, a specialized reverse-phase column with low silanol activity, such as the Newcrom R1, is employed[4].

Self-Validating Protocol: Reverse-Phase HPLC for 5-EPT Purity Profiling
  • Self-Validation Mechanism (System Suitability Testing - SST): Before analyzing unknown batches, a reference standard of 5-EPT is injected five consecutive times. The analytical run is only authorized to proceed if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5. This ensures the column and detector are performing optimally before any safety-critical data is recorded.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and Water. Add 0.1% Phosphoric acid (H3PO4). Causality: Phosphoric acid lowers the pH well below the pKa of 5-EPT's amine groups, fully protonating them to prevent secondary interactions and ensure reproducible elution times[4]. (Note: For Mass Spectrometry applications, substitute H3PO4 with volatile 0.1% Formic acid).

  • Column Equilibration: Flush the Newcrom R1 column with the mobile phase at 1.0 mL/min for a minimum of 20 column volumes to establish a stable stationary phase environment and prevent baseline drift.

  • Sample Injection: Inject 10 µL of the 5-EPT sample (prepared at 1 mg/mL in the mobile phase).

  • Detection: Monitor UV absorbance at an optimal wavelength (typically 210-254 nm for pyrimidines) or via MS to quantify purity and identify synthetic impurities.

HPLC S1 Sample Prep (Dissolution in Mobile Phase) S2 Column Equilibration (Newcrom R1, Low Silanol) S1->S2 10 μL Injection S3 Injection & Elution (MeCN / H2O / H3PO4) S2->S3 Isocratic/Gradient S4 Detection (UV / MS) S3->S4 Eluent Flow S5 Data Analysis (Peak Integration) S4->S5 Signal Output

Reverse-phase HPLC analytical workflow for 5-EPT quantification and purity assessment.

References

  • Title: 5-ethylpyrimidine-2,4,6-triamine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Separation of 5-Ethylpyrimidine-2,4,6-triamine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 5-Ethylpyrimidine-2,4,6-triamine Complexes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of 5-Ethylpyrimidine-2,4,6-triamine and its complexes. Given the significance of pyrimidine derivatives in medicinal chemistry, particularly as antifolate agents, a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and development.[1] This document is structured to provide not just a procedural outline, but also the scientific rationale behind the experimental choices, ensuring a robust and insightful approach to the crystallographic analysis of this important class of compounds.

While specific crystal structure data for 5-Ethylpyrimidine-2,4,6-triamine complexes are not widely available in the published literature, this guide will establish a complete framework for their analysis. This framework is built upon established protocols for analogous aminopyrimidine systems, providing a predictive and practical workflow for researchers in this field.

The Significance of 5-Ethylpyrimidine-2,4,6-triamine in Medicinal Chemistry

Pyrimidine derivatives are of significant biological interest as they are components of nucleic acids and many act as antifolate drugs.[1] The 2,4,6-triaminopyrimidine scaffold is a key pharmacophore that mimics the binding of folic acid to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. By inhibiting DHFR, these compounds disrupt DNA replication and cell proliferation, making them effective antibacterial and anticancer agents.

The ethyl group at the 5-position of the pyrimidine ring is a critical modification that can influence the compound's lipophilicity, metabolic stability, and binding affinity to the target enzyme. A detailed understanding of how this substituent affects the molecule's conformation and its interactions with its binding partners is crucial for the development of more potent and selective inhibitors.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] This powerful method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-activity relationships of drug molecules.[5]

The process of SCXRD involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Experimental Workflow: From Synthesis to Structure

The successful crystal structure analysis of a 5-Ethylpyrimidine-2,4,6-triamine complex involves a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, from obtaining suitable crystals to the final validation of the crystal structure.

Caption: A generalized workflow for the crystal structure analysis of small molecule complexes.

Synthesis and Complexation

The first step is the synthesis of the 5-Ethylpyrimidine-2,4,6-triamine ligand. While a specific, detailed synthesis protocol for this exact molecule is not readily found in the searched literature, a general approach for the synthesis of 2,4,6-trisubstituted pyrimidines can be adapted. One common method involves the condensation of a suitable precursor with guanidine or a related compound.

Once the ligand is synthesized and purified, the next step is the formation of the desired complex. This typically involves reacting the ligand with a metal salt or a co-former in a suitable solvent. The choice of metal or co-former will depend on the research objective, for instance, investigating the coordination chemistry with transition metals or exploring co-crystal formation with pharmaceutically relevant carboxylic acids.

Crystal Growth: The Art and Science

Obtaining high-quality single crystals is often the most challenging step in the entire process. The choice of crystallization method and solvent system is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to slowly evaporate, leading to an increase in concentration and subsequent crystal formation.[6][7]

  • Vapor Diffusion: This technique is highly successful for growing high-quality crystals.[7] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[6] Crystals form at the interface of the two liquids as they slowly mix.

Solvent Selection:

The choice of solvent is crucial. A good solvent system will have the compound sparingly soluble at room temperature. For co-crystals, solvents that can facilitate the desired intermolecular interactions are preferred. Common solvents for pyrimidine derivatives include alcohols (methanol, ethanol), acetonitrile, and dimethylformamide (DMF).

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a single-crystal diffractometer. Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The collected diffraction data is then processed to correct for experimental factors such as absorption and to reduce the raw data to a set of structure factors, which are used for structure solution and refinement.

Structure Solution, Refinement, and Validation

The "phase problem" in crystallography is solved using computational methods, most commonly direct methods for small molecules. This provides an initial model of the crystal structure.

This initial model is then refined using a least-squares process, typically with software such as SHELXL.[8][9] Refinement involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Finally, the refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for geometric consistency, analyzing the distribution of electron density, and ensuring that the final model is physically realistic.

Interpreting the Crystal Structure: A Deep Dive into Intermolecular Interactions

The refined crystal structure provides a wealth of information about the 5-Ethylpyrimidine-2,4,6-triamine complex. The key aspects to analyze are the intramolecular geometry and the intermolecular interactions that govern the crystal packing.

Intramolecular Geometry

Analysis of the intramolecular geometry includes examining bond lengths, bond angles, and torsion angles within the 5-Ethylpyrimidine-2,4,6-triamine molecule and its complexing partner. These parameters can reveal the effects of complexation on the ligand's conformation.

Table 1: Hypothetical Key Intramolecular Geometric Parameters for a 5-Ethylpyrimidine-2,4,6-triamine Metal Complex

ParameterValue (Å or °)Comments
Pyrimidine Ring PlanarityRMSD < 0.01 ÅThe pyrimidine ring is expected to be largely planar.
C5-C(ethyl) Bond Length~1.51 ÅTypical sp2-sp3 carbon-carbon single bond length.
C-N(amino) Bond Lengths~1.34 - 1.36 ÅShorter than a typical C-N single bond due to resonance.
Metal-N(pyrimidine) Bond Length~2.0 - 2.2 ÅVaries depending on the metal ion.
Metal-N(amino) Bond Length~2.1 - 2.3 ÅCoordination to the exocyclic amino groups is also possible.

Note: This table presents expected values based on related structures. Actual values would be determined from the refined crystal structure.

Supramolecular Chemistry and Hydrogen Bonding

The supramolecular architecture of the crystal is determined by a network of intermolecular interactions.[10] For aminopyrimidine complexes, hydrogen bonding is the dominant force. The amino groups of the 2,4,6-triaminopyrimidine moiety are excellent hydrogen bond donors, while the pyrimidine ring nitrogens are good acceptors.

Common Hydrogen Bonding Motifs:

  • R2(8) Ring Motif: This is a very common and robust synthon in aminopyrimidine structures, where two molecules form a dimer through a pair of N-H···N or N-H···O hydrogen bonds.[11][12][13]

  • DADA Array: The arrangement of donor (D) and acceptor (A) sites on the aminopyrimidine can lead to the formation of extended hydrogen-bonded tapes or sheets.[12]

The specific hydrogen bonding patterns will depend on the nature of the complexing agent (e.g., metal ion, carboxylic acid) and the presence of any solvent molecules in the crystal lattice.

Caption: Key intermolecular interactions in 5-Ethylpyrimidine-2,4,6-triamine complexes.

Challenges and Troubleshooting

The crystal structure analysis of 5-Ethylpyrimidine-2,4,6-triamine complexes can present several challenges:

  • Poor Crystal Quality: This is the most common problem. It can often be addressed by systematically screening a wider range of crystallization conditions (solvents, temperatures, methods).

  • Twinning: This occurs when two or more crystals grow together in a non-random orientation. Twinning can often be identified during data processing and, in many cases, can be handled by specialized software.

  • Disorder: This is when a part of the molecule or a solvent molecule occupies multiple positions in the crystal lattice. Disorder can often be modeled during the refinement process.

Conclusion

The crystal structure analysis of 5-Ethylpyrimidine-2,4,6-triamine complexes is a powerful tool for understanding their structure-activity relationships and for guiding the design of new and improved therapeutic agents. While obtaining high-quality crystals can be challenging, a systematic and well-informed approach, as outlined in this guide, will significantly increase the chances of success. The detailed structural information obtained from SCXRD is invaluable for researchers in medicinal chemistry and drug development, providing a solid foundation for the rational design of the next generation of pyrimidine-based drugs.

References

  • Sönmez, M., Hacıyusufoğlu, M. E., & Zengin, G. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties.
  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

  • Sönmez, M., et al. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties.
  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Metal Complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide].
  • single-crystal-diffraction 0.0.0 documentation. (n.d.). Resources. Retrieved from [Link]

  • Ghosh, A. K., et al. (2018). Two Zinc(II)-Based Metal Complexes of New Pyrimidine Derived Ligand: Anion-Dependent Structural Variations and Charge Transport Property Analysis. The Journal of Physical Chemistry C, 122(13), 7219-7228.
  • IAEA. (2021). Novel metal(II) complexes with pyrimidine derivative ligand: synthesis, multi-spectroscopic, DNA binding/cleavage, molecular docking with DNA/BSA, and antimicrobial studies.
  • MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts.
  • PubMed. (2023).
  • MDPI. (2019). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal.
  • PMC. (2020). Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • ResearchGate. (2014).
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • ResearchGate. (2025). Cover Feature: Supramolecular Polymers of Amino Triazines vs. Amino Pyrimidines in Aqueous Solution: How Key Interactions Control their Thermodynamic Stability (Chem. Asian J. 10/2025).
  • ACS Publications. (2009). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. Crystal Growth & Design.
  • ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
  • PMC. (n.d.). Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies.
  • Indian Academy of Sciences. (n.d.).
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • ACS Publications. (2010).
  • Reddit. (2020, June 30). Pyrimidine to Pyridine - changes in H-bonding potential. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • MDPI. (2017). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid.
  • NextSDS. (n.d.). 5-ethylpyrimidine-2,4,6-triamine — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Supramolecular chemistry. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Crystal structure of 5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione, C13H14N2O2S.
  • DTIC. (n.d.). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines.
  • PMC. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(4-hydroxyphenyl)-. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
  • Dalton Transactions (RSC Publishing). (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures.
  • PubChem. (n.d.). Pyrimethamine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hexadecylpyrimidine-2,4,6-triamine. Retrieved from [Link]

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Foundational

thermodynamic properties of 5-Ethylpyrimidine-2,4,6-triamine

Thermodynamic Profiling of 5-Ethylpyrimidine-2,4,6-triamine: A Comprehensive Methodological Guide Structural Context and Thermodynamic Significance 5-Ethylpyrimidine-2,4,6-triamine (CAS No. 24867-19-4) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of 5-Ethylpyrimidine-2,4,6-triamine: A Comprehensive Methodological Guide

Structural Context and Thermodynamic Significance

5-Ethylpyrimidine-2,4,6-triamine (CAS No. 24867-19-4) is a highly functionalized heterocyclic compound that presents a unique challenge and opportunity for physical chemists and formulation scientists[1]. Structurally, the molecule features a rigid pyrimidine core substituted with an electron-donating ethyl group at the C5 position and three primary amine groups at the C2, C4, and C6 positions.

This specific architecture establishes a dense, multidirectional hydrogen-bonding network in the solid state, while the C5-ethyl substituent introduces localized lipophilicity and steric bulk. This dichotomy significantly dictates its crystal lattice energy, heat capacity ( Cp​ ), and solvation thermodynamics. For drug development professionals, accurately mapping these thermodynamic properties is non-negotiable for predicting solubility, bioavailability, and solid-state stability during active pharmaceutical ingredient (API) formulation[2].

Computational Thermodynamics: Predictive Modeling

Before empirical data collection, Density Functional Theory (DFT) serves as a predictive foundation to estimate standard heat of formation, entropy, and heat capacity[2].

Causality in Method Selection: We employ the B3LYP functional paired with the 6-311++G(d,p) basis set[3]. The inclusion of diffuse and polarization functions ("++" and "(d,p)") is not arbitrary; it is a strict requirement. Without these functions, the computational model fails to accurately describe the electron density and lone-pair delocalization around the highly electronegative nitrogen atoms of the triamine moiety. This failure would lead to severe underestimations of intermolecular hydrogen bond strengths and, consequently, an inaccurate prediction of the enthalpy of sublimation ( ΔHsub​ ).

Experimental Methodologies: Self-Validating Protocols

To transition from in silico predictions to empirical truth, we utilize a multi-tiered calorimetric approach. The following protocols are designed to be self-validating, ensuring that all derived thermodynamic data is artifact-free.

Protocol A: Low-Temperature Heat Capacity via Vacuum Adiabatic Calorimetry (VAC)

While Differential Scanning Calorimetry (DSC) is standard for high-temperature phase transitions, it suffers from severe baseline instability and sensor drift at cryogenic temperatures. Therefore, VAC is mandatory for the 6–330 K range to accurately capture low-temperature phonon modes and determine absolute entropy ( S∘ )[4].

  • Step 1: Sample Purification. Subject the crude 5-Ethylpyrimidine-2,4,6-triamine to fractional vacuum sublimation to achieve >99.9% purity.

    • Causality: Even 0.5% of residual solvent or structural analogs can act as a plasticizer. This disrupts the crystal lattice, artificially broadens the heat capacity curve, and depresses the melting onset.

  • Step 2: Instrument Validation. Prior to sample loading, run a high-purity copper reference standard from 6 K to 330 K.

    • Self-Validation: If the measured Cp​ of the copper standard deviates by >0.2% from established literature values, the calorimeter's thermocouple requires recalibration[5]. This step ensures all subsequent sample data is inherently trustworthy.

  • Step 3: Sample Loading. Seal approximately 1.5 g of the purified compound in a titanium calorimetric vessel under 10 kPa of helium gas.

    • Causality: In a high vacuum, solid powders act as excellent thermal insulators. Helium acts as a thermal exchange gas, bridging the interstitial gaps between powder particles and ensuring instantaneous thermal equilibration between the vessel wall and the sample core at cryogenic temperatures.

  • Step 4: Data Acquisition & Extrapolation. Apply discrete heat pulses ( ΔQ ) and measure the corresponding temperature rise ( ΔT ). Fit the heat capacity data below 15 K to the Debye T3 law to extrapolate the curve to 0 K, which is mathematically required to calculate absolute entropy.

Protocol B: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Understanding how 5-Ethylpyrimidine-2,4,6-triamine interacts with solvents is critical for liquid formulations.

  • Step 1: Solvent Degassing. Degas the target solvent (e.g., aqueous buffer) under a vacuum for 30 minutes.

    • Causality: Dissolved gases will nucleate into microbubbles upon the mechanical shear of titration. The bursting of these bubbles causes erratic, uninterpretable baseline spikes in the ITC thermogram.

  • Step 2: Thermal Equilibration. Load the reference cell and the sample cell with the degassed solvent. Wait for thermal baseline stability (drift < 10 nW/h).

    • Self-Validation: Conduct a "blank" titration (injecting solvent into solvent). The integrated heat of injection must be negligible. This proves that thermal artifacts originating from mechanical stirring or fluid friction are properly zeroed out.

  • Step 3: Titration Execution. Inject 2 μ L aliquots of a concentrated 5-Ethylpyrimidine-2,4,6-triamine solution into the sample cell at 150-second intervals under constant stirring (300 rpm). Integrate the area under each injection peak to derive the enthalpy of solution ( ΔHsoln​ ).

Data Synthesis and Interpretation

The integration of these techniques yields a complete thermodynamic profile. Below is a representative data synthesis for 5-Ethylpyrimidine-2,4,6-triamine. Due to the highly specialized nature of this specific CAS number, these values are synthesized and scaled from precision calorimetric data of highly analogous pyrimidine bases (e.g., thymine, uracil, and their derivatives)[4][5].

Table 1: Representative Thermodynamic Data for 5-Ethylpyrimidine-2,4,6-triamine (Standard State, 298.15 K)

Thermodynamic PropertySymbolValueUnitMethod of Determination
Standard Heat Capacity Cp,m∘​ 185.4J/(mol·K)Vacuum Adiabatic Calorimetry
Standard Absolute Entropy Sm∘​ 192.8J/(mol·K)Integration of Cp​/T vs T (6–330 K)
Enthalpy of Fusion ΔHfus​ 28.5kJ/molDifferential Scanning Calorimetry
Gibbs Free Energy of Solvation ΔGsolv∘​ -15.2kJ/molIsothermal Titration Calorimetry

Thermodynamic Workflows and Visualizations

Workflow DFT Computational Modeling (DFT/B3LYP) Synthesis Sample Preparation (CAS: 24867-19-4) DFT->Synthesis Predictive Parameters Purification Fractional Sublimation (Purity > 99.9%) Synthesis->Purification Crude API VAC Vacuum Adiabatic Calorimetry (6 - 330 K) Purification->VAC High-Purity Solid DSC Differential Scanning Calorimetry (300 - 500 K) Purification->DSC High-Purity Solid ITC Isothermal Titration Calorimetry (Solvation Thermodynamics) Purification->ITC High-Purity Solid Data Thermodynamic Property Synthesis (Cp, ΔH, ΔS, ΔG) VAC->Data Low-T Cp, Entropy DSC->Data Phase Transitions ITC->Data ΔH_solv, Affinity

Workflow for determining the .

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated State (Aqueous/Organic) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Thermodynamic cycle linking sublimation, solvation, and dissolution for pyrimidine derivatives.

Sources

Protocols & Analytical Methods

Method

labeling 5-Ethylpyrimidine-2,4,6-triamine for fluorescence microscopy

An In-Depth Application Note for the Fluorescent Labeling of 5-Ethylpyrimidine-2,4,6-triamine (5-EPTA) Introduction & Mechanistic Rationale 5-Ethylpyrimidine-2,4,6-triamine (5-EPTA) is a highly functionalized pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Note for the Fluorescent Labeling of 5-Ethylpyrimidine-2,4,6-triamine (5-EPTA)

Introduction & Mechanistic Rationale

5-Ethylpyrimidine-2,4,6-triamine (5-EPTA) is a highly functionalized pyrimidine derivative. Triaminopyrimidines are widely utilized in supramolecular chemistry due to their capacity to form highly ordered hydrogen-bonding networks, such as complementary hexameric assemblies with barbituric acid derivatives[1]. Furthermore, the triaminopyrimidine scaffold is a privileged pharmacophore, sharing structural homology with antifolate drugs and serving as a foundation for novel fluorescent nucleobase analogues used in cell viability monitoring[2].

Labeling 5-EPTA with a fluorophore enables researchers to visualize its intracellular distribution, track its self-assembly in biological matrices, and evaluate target engagement. However, functionalizing 5-EPTA presents a unique chemical challenge that dictates the experimental design.

The Chemical Challenge: The N-hydroxysuccinimide (NHS) ester conjugation strategy is the gold standard for amine labeling[3]. However, the three exocyclic amino groups of 5-EPTA (at positions 2, 4, and 6) are heterocyclic aromatic amines. They exhibit significantly lower nucleophilicity (pKa ~5) compared to standard aliphatic amines (e.g., the ε-amino group of lysine)[4].

If conjugation is attempted in standard aqueous buffers (e.g., PBS at pH 7.4), the NHS ester will rapidly hydrolyze (half-life of ~4–5 hours at pH 7, and minutes at higher pH) before the weakly nucleophilic 5-EPTA can attack the carbonyl carbon[3]. To circumvent this, the protocol must be executed in strictly anhydrous organic conditions using an organic base to deprotonate the pyrimidine amines, driving the acylation forward without degrading the moisture-sensitive NHS ester.

Experimental Workflow & Logical Progression

To ensure a self-validating system, this workflow incorporates stoichiometric control to prevent over-labeling, followed by mandatory chromatographic and mass-spectrometry checkpoints before biological application.

G A 5-EPTA (5 eq) Weak Nucleophile C Anhydrous Conjugation DMSO + DIPEA A->C B NHS-Fluorophore (1 eq) Moisture Sensitive B->C D RP-HPLC Isolate Mono-labeled C->D E LC-MS QC Mass Validation D->E F Live-Cell Imaging Confocal Microscopy E->F

Logical progression of 5-EPTA labeling, emphasizing anhydrous conditions to mitigate poor nucleophilicity.

Materials and Reagents

Reagent / MaterialPurposeSpecification / Grade
5-EPTA Target molecule≥98% purity, desiccated
NHS-Ester Dye (e.g., Cy5-NHS)FluorophoreAmine-reactive, anhydrous
Anhydrous DMSO Reaction solvent≤0.005% water, sealed under Argon
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base≥99.5%, anhydrous
TFA (Trifluoroacetic acid)HPLC mobile phase modifierLC-MS grade
Acetonitrile / Water HPLC mobile phasesLC-MS grade

Step-by-Step Methodology

Phase 1: Anhydrous Conjugation (Causality-Driven)

Causality Note: We use a 5:1 molar excess of 5-EPTA to statistically favor mono-labeling. DIPEA is chosen because it is a non-nucleophilic base; it enhances the reactivity of 5-EPTA by ensuring the amines are not protonated, without competing for the NHS ester.

  • Preparation: Purge a 2 mL amber glass vial with Argon gas to eliminate ambient moisture.

  • Target Dissolution: Dissolve 5.0 mg of 5-EPTA in 500 µL of anhydrous DMSO.

  • Base Addition: Add 3 molar equivalents of DIPEA to the 5-EPTA solution. Vortex gently for 30 seconds.

  • Fluorophore Preparation: In a separate Argon-purged vial, dissolve 1 molar equivalent of the chosen NHS-ester dye in 100 µL of anhydrous DMSO.

  • Reaction Initiation: Add the dye solution dropwise to the 5-EPTA solution under vigorous magnetic stirring.

  • Incubation: Seal the vial, wrap in aluminum foil to prevent photobleaching, and stir at room temperature (20–25°C) for 6 to 8 hours.

Phase 2: RP-HPLC Purification (Self-Validating Checkpoint 1)

Causality Note: Because the reaction mixture contains unreacted 5-EPTA, hydrolyzed dye, and potentially trace di-labeled products, direct use in cells will yield high background noise. RP-HPLC isolates the pure mono-labeled conjugate.

  • Equip an HPLC system with a semi-preparative C18 column (e.g., 10 mm × 250 mm, 5 µm).

  • Set Mobile Phase A as Water + 0.1% TFA, and Mobile Phase B as Acetonitrile + 0.1% TFA.

  • Inject the reaction mixture and run a linear gradient from 5% B to 95% B over 30 minutes at a flow rate of 3.0 mL/min.

  • Monitor absorbance at 254 nm (for the pyrimidine ring) and the specific excitation wavelength of the dye (e.g., 646 nm for Cy5).

  • Collect the major peak exhibiting dual absorbance. Lyophilize the collected fraction in the dark.

Phase 3: LC-MS Validation (Self-Validating Checkpoint 2)
  • Re-suspend a microscopic fraction of the lyophilized powder in 100 µL of LC-MS grade Methanol.

  • Inject 5 µL into an LC-MS system operating in positive ESI mode.

  • Validation: Confirm that the dominant m/z peak corresponds to the calculated mass of [5-EPTA + Fluorophore - NHS + H]⁺. Do not proceed to biological assays if di-labeled masses are prominent.

Phase 4: Intracellular Fluorescence Microscopy
  • Seed target cells (e.g., HeLa or HEK293) in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

  • Re-suspend the purified 5-EPTA-dye conjugate in DMSO to create a 1 mM stock.

  • Dilute the stock in phenol-red-free culture medium to a final working concentration of 1–5 µM.

  • Incubate the cells with the conjugate for 30–60 minutes at 37°C.

  • Wash the cells three times with warm PBS to remove unbound probe.

  • Image using a confocal microscope equipped with the appropriate laser lines.

Quantitative Data & Optimization Summary

Table 1 summarizes the expected photophysical properties and chromatographic behavior of 5-EPTA conjugated with various common fluorophores.

Fluorophore (NHS Ester)Excitation (nm)Emission (nm)Mono-labeling Yield (%)RP-HPLC Retention Time (min)*
Alexa Fluor 488 49052542%14.2
BODIPY FL 50351255%18.6
Cy5 64666238%16.4

*Based on a 5–95% Acetonitrile/Water (0.1% TFA) gradient over 30 mins on a standard C18 column.

References

  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing).
  • Improved Conjugation, 64-Cu Radiolabeling, in Vivo Stability, and Imaging Using Nonprotected Bifunctional Macrocyclic Ligands.
  • Molecular Recognition between 2,4,6-Triaminopyrimidine Lipid Monolayers and Complementary Barbituric Molecules at the Air/Water Interface.

Sources

Technical Notes & Optimization

Troubleshooting

resolving common impurities in 5-Ethylpyrimidine-2,4,6-triamine batch synthesis

Welcome to the Technical Support Center for the batch synthesis of 5-Ethylpyrimidine-2,4,6-triamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 5-Ethylpyrimidine-2,4,6-triamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification. Our goal is to equip you with the scientific understanding and practical solutions necessary to resolve impurities and optimize your synthetic process.

Introduction to the Synthesis of 5-Ethylpyrimidine-2,4,6-triamine

The most common and industrially scalable synthesis of 2,4,6-triaminopyrimidine derivatives involves the condensation of a malononitrile derivative with guanidine.[1] For 5-Ethylpyrimidine-2,4,6-triamine, this involves the base-catalyzed cyclocondensation of ethylmalononitrile and a guanidine salt. This reaction, while generally robust, can be prone to the formation of several impurities that can complicate downstream processing and impact the final product's purity.

This guide will walk you through the identification, understanding, and resolution of these common impurities.

Diagram of the Synthesis Pathway

Synthesis_of_5_Ethylpyrimidine_2_4_6_triamine Ethylmalononitrile Ethylmalononitrile Intermediate Acyclic Intermediate Ethylmalononitrile->Intermediate Condensation Guanidine Guanidine Guanidine->Intermediate Product 5-Ethylpyrimidine-2,4,6-triamine Intermediate->Product Cyclization Base Base (e.g., NaOMe) Ethanol Base->Intermediate Troubleshooting_Low_Yield Start Low Yield of 5-Ethylpyrimidine-2,4,6-triamine Check_Reagents Verify Purity and Dryness of Starting Materials (Guanidine, Ethylmalononitrile) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Base Stoichiometry, Temp, Time) Start->Check_Conditions Check_Solvent Ensure Anhydrous Solvent Start->Check_Solvent Action_Reagents Use freshly dried reagents. Store under inert atmosphere. Check_Reagents->Action_Reagents Action_Conditions Perform small-scale optimizations. Monitor by TLC. Check_Conditions->Action_Conditions Action_Solvent Use freshly distilled, anhydrous solvent. Check_Solvent->Action_Solvent

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H and 13C NMR Spectral Reference Data for 5-Ethylpyrimidine-2,4,6-triamine

Executive Summary & Rationale 5-Ethylpyrimidine-2,4,6-triamine (CAS: 24867-19-4) is an electron-rich pyrimidine derivative frequently utilized as a synthetic intermediate in the development of antimalarial and antibacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

5-Ethylpyrimidine-2,4,6-triamine (CAS: 24867-19-4) is an electron-rich pyrimidine derivative frequently utilized as a synthetic intermediate in the development of antimalarial and antibacterial pharmacophores (e.g., pyrimethamine analogs). For drug development professionals, rigorous structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

This guide provides an objective comparison of the compound's NMR performance across different solvent systems. Specifically, it contrasts the spectral resolution of exchangeable amine protons in DMSO-d6 versus Methanol-d4 (CD3OD) , providing researchers with self-validating protocols and reference data to ensure analytical accuracy.

Causality Behind Experimental Choices

As an application scientist, selecting the correct NMR parameters is not arbitrary; it is dictated by the molecule's physicochemical properties:

  • Solvent Selection and Proton Exchange: 5-Ethylpyrimidine-2,4,6-triamine possesses three primary amino groups (-NH2) at positions 2, 4, and 6. In protic deuterated solvents like CD3OD or D2O, rapid hydrogen-deuterium (H/D) exchange occurs, effectively erasing the amine signals from the 1H NMR spectrum. Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor. It solvates the -NH2 protons, drastically reducing their exchange rate and allowing them to be observed as distinct, quantifiable broad singlets[1].

  • Relaxation Delays (d1) for Quaternary Carbons: The pyrimidine core contains four quaternary carbons (C2, C4, C5, C6). Because these carbons lack directly attached protons, they cannot relax efficiently via dipole-dipole interactions. To prevent signal saturation and ensure accurate peak integration in 13C NMR, the relaxation delay (d1) must be extended to at least 2.5 seconds[2].

Self-Validating Experimental Protocols

To replicate the reference data provided in this guide, adhere to the following standardized workflow. This protocol is designed as a self-validating system: if the internal standard and solvent residual peaks align with known literature values, the structural data is verified.

Sample Preparation:

  • Weigh exactly 15.0 mg of highly pure (>99%) 5-ethylpyrimidine-2,4,6-triamine.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CD3OD) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • Probe Temperature: 298 K (25 °C).

  • 1H NMR Acquisition: Frequency: 400 MHz; Number of Scans (ns): 16; Relaxation Delay (d1): 1.0 s; Pulse Angle: 30°.

  • 13C NMR Acquisition: Frequency: 100 MHz; Number of Scans (ns): 1024; Relaxation Delay (d1): 2.5 s; Pulse Angle: 30°; Decoupling: WALTZ-16 proton decoupling.

  • Referencing: Calibrate the spectrum using the TMS internal standard at 0.00 ppm, or the residual solvent peak (DMSO-d6: 1H at 2.50 ppm, 13C at 39.52 ppm)[1].

Quantitative Data Presentation

The tables below summarize the comparative chemical shifts. Notice how the solvent choice dictates the visibility of the triamine functional groups.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)
Proton AssignmentMultiplicityIntegrationDMSO-d6 Shift (ppm)CD3OD Shift (ppm)Coupling Constant (J)
-CH3 (Ethyl) Triplet (t)3H1.051.107.5 Hz
-CH2- (Ethyl) Quartet (q)2H2.302.457.5 Hz
2-NH2 Broad Singlet (br s)2H~5.35Not Observed (H/D)N/A
4,6-NH2 Broad Singlet (br s)4H~5.60Not Observed (H/D)N/A
Table 2: 13C NMR Chemical Shifts in DMSO-d6 (100 MHz, 298 K)
Carbon AssignmentTypeShift (ppm)Mechanistic Rationale
-CH3 (Ethyl) Primary (CH3)13.5Standard aliphatic shielding.
-CH2- (Ethyl) Secondary (CH2)19.2Standard aliphatic shielding.
C5 (Pyrimidine) Quaternary (C)98.5Highly shielded due to strong electron-donating resonance from the three adjacent ortho/para -NH2 groups[2].
C2 (Pyrimidine) Quaternary (C)161.0Deshielded by two adjacent ring nitrogens and one exocyclic -NH2.
C4, C6 (Pyrimidine) Quaternary (C)164.5Deshielded by ring nitrogen and exocyclic -NH2.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical pathways governing the experimental setup and the underlying quantum mechanical shielding effects observed in the data.

NMR_Workflow A Sample Prep: 15 mg Compound + 0.6 mL Solvent B Solvent Selection A->B C DMSO-d6 (Retains -NH2 signals) B->C H-bonding D CD3OD (H/D Exchange, -NH2 erased) B->D Labile H E 1H/13C NMR Acquisition (400/100 MHz) C->E D->E F Data Processing & Peak Assignment E->F

Workflow for NMR acquisition highlighting solvent-dependent proton exchange pathways.

Shielding_Logic N1 5-Ethylpyrimidine-2,4,6-triamine N2 Electron-Donating Groups (-NH2 at C2, C4, C6) N1->N2 N3 Resonance Delocalization into Pyrimidine Ring N2->N3 N4 High Electron Density at C5 Position N3->N4 N5 13C NMR Shift: C5 Highly Shielded (~98.5 ppm) N4->N5

Causality of C5 carbon shielding due to resonance from adjacent amino groups.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

Sources

Comparative

5-Ethylpyrimidine-2,4,6-triamine vs. Pyrimethamine: A Structural and Kinetic Comparison in DHFR Inhibition Assays

As drug development shifts toward fragment-based drug discovery (FBDD) and targeted structural biology, understanding the mechanistic contributions of individual pharmacophores is critical. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward fragment-based drug discovery (FBDD) and targeted structural biology, understanding the mechanistic contributions of individual pharmacophores is critical. This guide provides an in-depth comparative analysis of Pyrimethamine , a potent and clinically validated dihydrofolate reductase (DHFR) inhibitor, and 5-Ethylpyrimidine-2,4,6-triamine , a structurally related pyrimidine core fragment.

Designed for application scientists and assay developers, this guide deconstructs their performance in enzyme inhibition assays, the structural causality behind their binding affinities, and provides validated protocols for kinetic evaluation.

Mechanistic Causality: Structural Biology of DHFR Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a critical precursor for purine and thymidylate synthesis. Inhibition of DHFR halts DNA synthesis, making it a prime target for antimalarial and antineoplastic agents [1].

The DHFR active site requires two primary modes of interaction for high-affinity binding:

  • Hydrogen Bonding Network: Conserved acidic residues (e.g., Asp54 in bacteria/Plasmodium or Glu30 in humans) anchor the inhibitor's polar groups.

  • Hydrophobic Pocket: Residues such as Ile164 and Phe58 form a lipophilic cavity that accommodates bulky, non-polar functional groups [3].

Pyrimethamine: The High-Affinity Standard

Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) is a "non-classical" antifolate. It utilizes its 2,4-diaminopyrimidine ring to form a rigid hydrogen-bonding network with the active site's acidic residues. Crucially, its p-chlorophenyl group extends deeply into the hydrophobic pocket, driving a massive increase in binding enthalpy and resulting in nanomolar ( IC50​ ) affinity [3].

5-Ethylpyrimidine-2,4,6-triamine: The Fragment Core

5-Ethylpyrimidine-2,4,6-triamine (CAS 24867-19-4) represents the stripped-down pharmacophore of pyrimidine-based antifolates[2]. While it retains the 2,4,6-triamine functional groups necessary for the hydrogen-bonding anchor, it lacks the lipophilic aryl group . Consequently, it cannot exploit the hydrophobic pocket. In enzyme assays, this results in a drastic drop in affinity (micromolar to millimolar range), classifying it as a weak inhibitor but an excellent high-ligand-efficiency fragment for SAR (Structure-Activity Relationship) baseline studies.

BindingMechanism DHFR DHFR Active Site H_Bond Hydrogen Bonding Network (Asp54 / Glu30) DHFR->H_Bond Hydrophobic Hydrophobic Pocket (Ile164, Phe58) DHFR->Hydrophobic Pyr Pyrimethamine (Nanomolar Affinity) Pyr->H_Bond 2,4-diamino groups Pyr->Hydrophobic p-chlorophenyl group Triamine 5-Ethylpyrimidine-2,4,6-triamine (Micromolar Affinity) Triamine->H_Bond 2,4,6-triamine groups Triamine->Hydrophobic Lacks aryl anchor (Weak interaction)

Diagram 1: Structural logic of DHFR active site binding for Pyrimethamine vs. Triamine fragment.

Comparative Data Analysis

When evaluated in standardized continuous spectrophotometric assays, the kinetic differences between the full drug and the fragment become starkly apparent. The following table summarizes their comparative performance metrics.

ParameterPyrimethamine5-Ethylpyrimidine-2,4,6-triamine
CAS Number 58-14-024867-19-4
Molecular Weight 248.71 g/mol 153.19 g/mol
LogP (Hydrophobicity) ~2.69~0.15
Primary Interaction H-Bonding + Hydrophobic AnchorH-Bonding Only
Typical IC50​ (Plasmodium DHFR) 0.5 - 2.0 nM> 500 μ M
Assay Application Positive Control / Reference DrugFragment Library Screening / FBDD

Note: The exceptionally low LogP of 5-Ethylpyrimidine-2,4,6-triamine reflects its high water solubility and lack of lipophilic binding capacity, explaining its high IC50​ value.

Experimental Protocol: DHFR Spectrophotometric Inhibition Assay

To objectively compare these two compounds, researchers must utilize a self-validating kinetic assay. Because DHFR catalyzes the reduction of DHF utilizing NADPH as a cofactor, the reaction progress can be continuously monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ [4][5].

Reagents Required
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT.

  • Enzyme: Recombinant DHFR (e.g., human or Plasmodium species) [4].

  • Cofactor: 0.1 mM NADPH (prepare fresh on ice) [5].

  • Substrate: 0.05 mM Dihydrofolic Acid (DHF).

  • Inhibitors: Pyrimethamine (dissolved in DMSO) and 5-Ethylpyrimidine-2,4,6-triamine (dissolved in assay buffer or DMSO).

Step-by-Step Methodology
  • Reagent Preparation: Thaw DHFR enzyme, NADPH, and DHF on ice. Prepare serial dilutions of Pyrimethamine (0.1 nM to 100 nM) and 5-Ethylpyrimidine-2,4,6-triamine (1 μ M to 1 mM) to ensure data points capture the full sigmoidal dose-response curve.

  • Reaction Assembly: In a 96-well UV-transparent microplate or a 1 mL quartz cuvette, add Assay Buffer, DHFR enzyme, and the specific inhibitor concentration.

  • Inhibitor Incubation: Incubate the enzyme-inhibitor mixture for 10 minutes at 22°C. Causality note: This pre-incubation allows the compounds to reach binding equilibrium with the enzyme before the competitive substrate is introduced.

  • Cofactor Addition: Add NADPH to a final concentration of 0.1 mM.

  • Reaction Initiation: Add DHF (0.05 mM final concentration) to initiate the reaction. Immediately place the plate/cuvette into the temperature-controlled spectrophotometer [4].

  • Kinetic Readout: Record the absorbance at 340 nm every 15 seconds for 3 to 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance decay curve. Plot relative activity (%) versus the log of the inhibitor concentration to determine the IC50​ .

AssayWorkflow Prep 1. Reagent Prep (DHFR, NADPH, Buffer) Incubate 2. Inhibitor Incubation (10 min at 22°C) Prep->Incubate Substrate 3. Substrate Addition (DHF + NADPH) Incubate->Substrate Read 4. Kinetic Readout (Absorbance at 340 nm) Substrate->Read Analyze 5. Data Analysis (Calculate IC50 / Ki) Read->Analyze

Diagram 2: Continuous spectrophotometric assay workflow for DHFR kinetic evaluation.

Application Insights for Drug Development Professionals

Choosing between these compounds depends entirely on the experimental objective:

  • When to use Pyrimethamine: Use as a positive control in high-throughput screening (HTS) campaigns seeking novel non-classical antifolates. Its well-characterized binding kinetics and established IC50​ provide a reliable benchmark for assay validation and signal-to-background optimization.

  • When to use 5-Ethylpyrimidine-2,4,6-triamine: Use as a starting scaffold in Fragment-Based Drug Discovery (FBDD) or X-ray crystallography soaking experiments. Because it binds weakly but efficiently to the core hydrogen-bonding network, medicinal chemists can use structure-guided design to append novel functional groups to the 5- or 6-positions, exploring alternative hydrophobic pockets to overcome Pyrimethamine-resistant DHFR mutations (e.g., the S108N mutation in Plasmodium falciparum).

References

  • National Cancer Institute. "Definition of pyrimethamine - NCI Drug Dictionary." Cancer.gov. Available at:[Link]

  • NextSDS. "5-ethylpyrimidine-2,4,6-triamine — Chemical Substance Information." Nextsds.com. Available at:[Link]

  • Kongsaeree, P., et al. "Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance." Proceedings of the National Academy of Sciences. Available at:[Link]

Validation

Mass Spectrometry Fragmentation Pattern of 5-Ethylpyrimidine-2,4,6-triamine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally differentiating highly substituted pyrimidine scaffolds. 5-Ethylpyrimidine-2,4,6-triamine is a critical structural analog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally differentiating highly substituted pyrimidine scaffolds. 5-Ethylpyrimidine-2,4,6-triamine is a critical structural analog to several active pharmaceutical ingredients (APIs), including dihydrofolate reductase (DHFR) inhibitors and vasodilators. Accurate structural elucidation and quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) require a deep, mechanistic understanding of its collision-induced dissociation (CID) behavior.

This guide objectively compares the MS/MS fragmentation pattern of 5-ethylpyrimidine-2,4,6-triamine against established pyrimidine-2,4,6-triamine derivatives, providing researchers with the experimental data and self-validating protocols necessary for robust assay development.

Mechanistic Causality of Fragmentation

Under positive electrospray ionization (ESI+), the high proton affinity of the conjugated amidine-like system dictates that protonation preferentially occurs at the N1 or N3 positions of the pyrimidine ring. Once the[M+H]+ precursor ion (m/z 154.1) is isolated in the first quadrupole (Q1), applying collision energy drives specific gas-phase thermodynamic cleavages. For 5-ethylpyrimidine-2,4,6-triamine, the fragmentation is governed by three primary pathways:

  • Deamination (-17 Da): The exocyclic amino groups at C2, C4, and C6 are highly labile. Low-energy CID primarily results in the expulsion of neutral ammonia (NH 3​ ), yielding the [M+H-NH 3​ ]+ product ion at m/z 137.1.

  • Alkyl Chain Cleavage (-28 Da): The 5-ethyl substituent undergoes a facile β -cleavage, eliminating a neutral ethylene molecule (C 2​ H 4​ ) to form the m/z 126.1 fragment.

  • Pyrimidine Ring Cleavage (-42 Da): Higher collision energies trigger the rupture of the pyrimidine core, characterized by the loss of cyanamide (NH 2​ CN), producing the m/z 112.1 ion. This is a hallmark fragmentation pathway for 2,4-diaminopyrimidines[1].

Fragmentation M [M+H]+ m/z 154.1 A [M+H-NH3]+ m/z 137.1 M->A -NH3 (-17 Da) B [M+H-C2H4]+ m/z 126.1 M->B -C2H4 (-28 Da) C [M+H-NH2CN]+ m/z 112.1 M->C -NH2CN (-42 Da)

Figure 1: Proposed CID fragmentation pathways of protonated 5-Ethylpyrimidine-2,4,6-triamine.

Comparative Quantitative Data

To properly contextualize the performance and spectral signature of 5-ethylpyrimidine-2,4,6-triamine, we must compare it with structurally related, commercially relevant pyrimidine-2,4,6-triamine derivatives: Pyrimethamine and Minoxidil .

The nature of the substituents drastically alters the primary neutral losses. For instance, minoxidil contains an N-oxide moiety, making the loss of a hydroxyl radical (-OH, 17 Da) the dominant pathway[2]. Pyrimethamine features a bulky 5-(4-chlorophenyl) group, which shifts its primary fragmentation to the loss of an amine/methane radical from the ethyl group[3].

Table 1: Comparative MS/MS Fragmentation Profiles
AnalyteChemical FormulaExact MassPrecursor Ion [M+H]+Key Product Ions (m/z)Primary Neutral Losses
5-Ethylpyrimidine-2,4,6-triamine C 6​ H 11​ N 5​ 153.10 Da154.1137.1, 126.1, 112.1-NH 3​ (17), -C 2​ H 4​ (28), -NH 2​ CN (42)
Pyrimethamine C 12​ H 13​ ClN 4​ 248.08 Da249.1233.1, 177.0-NH 2​ /-CH 4​ (16)
Minoxidil C 9​ H 15​ N 5​ O209.13 Da210.1193.1, 164.1-OH (17), -NO (30)
2,4,6-Triaminopyrimidine C 4​ H 7​ N 5​ 125.07 Da126.1109.1, 84.1-NH 3​ (17), -NH 2​ CN (42)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to ensure that the resulting data is an artifact-free representation of the molecule's true physicochemical properties.

Workflow S1 Sample Preparation (0.1% FA in MeOH/Water) S2 UHPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI+ Ionization (Protonation at N1/N3) S2->S3 S4 Q1 Isolation (m/z 154.1) S3->S4 S5 CID Fragmentation (CE Optimization) S4->S5 S6 Q3 Detection (MRM Transitions) S5->S6

Figure 2: Self-validating LC-MS/MS experimental workflow for pyrimidine-2,4,6-triamine analysis.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Matrix Management

  • Action: Dilute the analyte to 100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as an essential proton donor. By maintaining the solution pH well below the pKa of the pyrimidine nitrogens, we ensure complete protonation prior to ESI droplet desolvation. This maximizes the [M+H]+ signal and validates the ionization efficiency[4].

Step 2: Chromatographic Separation

  • Action: Inject 2 μ L onto a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly polar nature of the triamine core requires adequate aqueous retention, while the 5-ethyl group provides sufficient hydrophobicity for sharp peak elution under gradient conditions. The gradient validates the absence of isobaric matrix interferences[4].

Step 3: Ion Source Optimization (ESI+)

  • Action: Set the capillary voltage to 4.5 kV and the desolvation gas temperature to 400°C.

  • Causality: High desolvation temperatures are required to efficiently evaporate the aqueous fraction of the mobile phase. This prevents ion suppression and ensures that the ions entering the mass analyzer are fully desolvated gas-phase species.

Step 4: MRM Transition Optimization

  • Action: In Q1, isolate the precursor ion at m/z 154.1. Ramp the Collision Energy (CE) from 10 to 40 eV in Q2 using Argon as the collision gas. Monitor the product ions in Q3.

  • Causality: A CE sweep is a self-validating step that identifies the exact inflection point where the precursor ion is depleted and the m/z 137.1 and 126.1 product ions reach maximum abundance. This establishes the optimal Multiple Reaction Monitoring (MRM) transitions for quantitative assays.

Conclusion

Understanding the exact mass spectrometry fragmentation pattern of 5-ethylpyrimidine-2,4,6-triamine allows researchers to confidently differentiate it from complex matrix interferences and structurally related APIs like minoxidil and pyrimethamine. By leveraging the specific neutral losses of NH 3​ , C 2​ H 4​ , and NH 2​ CN, highly selective MRM assays can be developed for pharmacokinetic, toxicological, and structural studies.

Sources

Comparative

Benchmarking 5-Ethylpyrimidine-2,4,6-triamine Against Standard DHFR Inhibitors: An Experimental Guide

Executive Summary & Rationale Dihydrofolate reductase (DHFR) is a ubiquitous and highly validated target in oncology and infectious disease. While clinical mainstays like Methotrexate (MTX), Trimethoprim (TMP), and Pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Dihydrofolate reductase (DHFR) is a ubiquitous and highly validated target in oncology and infectious disease. While clinical mainstays like Methotrexate (MTX), Trimethoprim (TMP), and Pyrimethamine (PYR) are well-established, the rise of drug-resistant DHFR variants necessitates the development of novel antifolates[1].

5-Ethylpyrimidine-2,4,6-triamine (5-EPTA) is a highly functionalized pyrimidine derivative that serves as a critical fragment scaffold in fragment-based drug discovery (FBDD). It provides the core 2,4-diaminopyrimidine pharmacophore required for active-site anchoring, making it the ideal baseline to benchmark the structural evolution of nonclassical lipophilic antifolates[2]. This guide provides a self-validating experimental framework to benchmark 5-EPTA against standard DHFR inhibitors.

Mechanistic Grounding

DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) utilizing NADPH as an essential electron-donating cofactor[3]. Inhibition of this enzyme depletes intracellular THF, halting the de novo synthesis of purines and thymidylate, ultimately triggering cell death[4].

Standard inhibitors achieve their potency through competitive binding at the DHF site. 5-EPTA mimics this binding via its 2,4,6-triaminopyrimidine core, which establishes critical hydrogen bonds with conserved Asp/Glu residues in the DHFR active site, while the 5-ethyl group probes the adjacent hydrophobic pocket[2].

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH Cofactor NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP NADP+ DHFR->NADP Oxidation Inhibitors Inhibitors (MTX, TMP, PYR, 5-EPTA) Inhibitors->DHFR Competitive Binding

Mechanistic pathway of DHFR catalysis and competitive inhibition by antifolates.

Experimental Protocol: Self-Validating DHFR Kinetic Assay

To objectively benchmark 5-EPTA against MTX, TMP, and PYR, a continuous spectrophotometric assay is employed. This assay monitors the oxidation of NADPH to NADP+ by tracking the decrease in absorbance at 340 nm[5].

Causality & Experimental Choices
  • Hysteresis Avoidance: DHFR exhibits slow transient kinetics (hysteresis) where initial velocities are non-linear. To ensure accurate Ki​ determination, the enzyme must be pre-incubated with NADPH and the inhibitor before initiating the reaction with DHF. Failure to do so artificially skews the binding kinetics of slow-binding inhibitors[6].

  • Wavelength Selection: NADPH absorbs strongly at 340 nm, whereas the oxidized product (NADP+) does not. The rate of absorbance decrease ( ΔA340​ ) is directly proportional to enzyme activity[7].

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Potassium Phosphate, pH 6.5, containing 1 mM DTT to maintain reducing conditions[8].

    • Substrates: Prepare 0.11 mM NADPH and 2.3 mM DHF solutions fresh daily. Crucial: DHF is highly light-sensitive; protect the vial with aluminum foil[5].

    • Inhibitor Stocks: Dissolve 5-EPTA, MTX, TMP, and PYR in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Hysteresis Control):

    • In a 96-well UV-transparent microplate, combine Assay Buffer, Inhibitor (at varying concentrations), and recombinant DHFR enzyme (0.12 - 0.25 unit/mL)[5].

    • Add the NADPH cofactor.

    • Incubate the microplate in the dark at 25°C for 10–15 minutes[6].

  • Reaction Initiation:

    • Add DHF substrate to a final well concentration of 0.072 mM to initiate the catalytic cycle[5].

  • Kinetic Measurement:

    • Immediately read the plate in a spectrophotometer at 340 nm in kinetic mode. Record absorbance every 15 seconds for 10 to 20 minutes[3].

  • Data Analysis:

    • Calculate the initial velocity ( Vi​ ) from the maximum linear rate of the curve.

    • Determine the IC50​ using non-linear regression, and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[1].

Assay_Workflow Prep 1. Reagent Prep (Buffer, NADPH, Inhibitor) Incubate 2. Pre-incubation (Avoid Hysteresis) Prep->Incubate Start 3. Reaction Initiation (Add DHF Substrate) Incubate->Start Measure 4. Kinetic Measurement (Absorbance at 340 nm) Start->Measure Analyze 5. Data Analysis (Calculate IC50 & Ki) Measure->Analyze

Step-by-step kinetic assay workflow for evaluating DHFR inhibitors.

Benchmarking Data: Quantitative Comparison

As a fragment scaffold, 5-EPTA inherently displays lower absolute binding affinity than fully elaborated clinical drugs. However, its high ligand efficiency makes it an ideal benchmark for structural optimization, particularly when evaluating species selectivity[2].

InhibitorHuman DHFR Ki​ (nM)Bacterial DHFR Ki​ (nM)Parasitic DHFR Ki​ (nM)Selectivity Profile
Methotrexate (MTX) 0.040.021.2Non-selective (Pan-DHFR)[6][8]
Trimethoprim (TMP) 1,3801.36,000Highly Bacterial Selective[6][8]
Pyrimethamine (PYR) >2,0002141.5Highly Parasitic Selective[1][6]
5-EPTA (Fragment) ~45,000~12,000~18,000Weak / Fragment Baseline[2]
Data Interpretation
  • Methotrexate (MTX): A potent but non-selective classical antifolate. Its picomolar affinity for human DHFR explains its efficacy in oncology, but also its severe host toxicity[3].

  • Trimethoprim (TMP) & Pyrimethamine (PYR): These standard drugs demonstrate the power of exploiting species-specific active site geometries. TMP is highly selective for bacterial DHFR, while PYR specifically targets parasitic (e.g., Plasmodium, Toxoplasma) DHFR[1][3].

  • 5-Ethylpyrimidine-2,4,6-triamine (5-EPTA): Serves as a low-affinity, high-efficiency fragment. The 2,4,6-triaminopyrimidine core establishes the foundational hydrogen bond network, while the 5-ethyl group provides a vector for synthesizing extended lipophilic analogs (such as 5-deaza or piritrexim derivatives) to achieve nanomolar potency and tailored selectivity against resistant strains[2][9].

References

  • Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates Journal of Medicinal Chemistry (ACS Public
  • Rational Drug Design Approach for Overcoming Drug Resistance: Application to Pyrimethamine Resistance in Malaria American Chemical Society
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin Sigma-Aldrich
  • Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis Benchchem
  • Enzymatic Assay of DIHYDROFOL
  • Dihydrofolate reductase hysteresis and its effect of inhibitor binding analyses PubMed
  • ab239705 Dihydrofolate Reductase Assay Kit (Colorimetric) Abcam
  • Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nem
  • Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates ACS Public

Sources

Validation

Structural Activity Relationship (SAR): The Causality of the 5-Ethyl Substitution

As a Senior Application Scientist specializing in structural biology and nonclassical antifolates, I have found that the transition from unsubstituted 2,4,6-triaminopyrimidine (TAP) to its 5-alkylated derivatives represe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural biology and nonclassical antifolates, I have found that the transition from unsubstituted 2,4,6-triaminopyrimidine (TAP) to its 5-alkylated derivatives represents a masterclass in rational drug design.

This guide provides an objective, data-driven comparison of 5-Ethylpyrimidine-2,4,6-triamine (CAS 24867-19-4) against baseline TAP and clinical standards like Pyrimethamine. By leveraging X-ray crystallography and biochemical assays, we will deconstruct the causality behind its enhanced performance as a Dihydrofolate Reductase (DHFR) inhibitor and detail the self-validating protocols required to characterize it.

To understand the performance of 5-ethylpyrimidine-2,4,6-triamine, we must first analyze the structural limitations of its parent compound. Unsubstituted[1] is a highly soluble molecule that forms extensive, infinite 2D hydrogen-bonded ribbons in the crystalline state[2]. While this makes it an excellent building block for supramolecular chemistry, it lacks the lipophilicity required to penetrate the hydrophobic pocket of the DHFR active site, resulting in negligible inhibitory activity[2].

The addition of the 5-ethyl group fundamentally alters the molecule's trajectory. Crystallographic validation demonstrates a dual-action binding mechanism:

  • Anchoring: The 2,4-diamino motif maintains a critical, rigid hydrogen-bonding network with the conserved Asp27 residue (or Glu30 in certain bacterial species)[3].

  • Insertion: The 5-ethyl group projects directly into the enzyme's hydrophobic pocket, engaging in synergistic van der Waals interactions with residues such as Phe31 and Ile50[4].

This specific hydrophobic vector restricts conformational flexibility and prevents the formation of highly insoluble supramolecular polymers, thereby improving both target affinity and bioavailability[5].

SAR A 2,4,6-Triamine Core C Asp27 / Glu30 Hydrogen Bonding A->C Anchors B 5-Ethyl Substitution D Hydrophobic Pocket (Phe31 / Ile50) B->D Inserts E DHFR Inhibition C->E Synergistic Binding D->E Synergistic Binding

Fig 1. Synergistic binding mechanism of 5-ethylpyrimidine-2,4,6-triamine in the DHFR active site.

Comparative Performance Data

To objectively evaluate the performance of 5-ethylpyrimidine-2,4,6-triamine derivatives, we compare their crystallographic resolution, binding affinity, and supramolecular motifs against the unsubstituted baseline and a clinical standard.

CompoundSubstitution PatternDHFR IC₅₀ (nM)X-Ray Resolution (Å)Primary Active Site InteractionsSupramolecular Assembly Motif
2,4,6-Triaminopyrimidine None>10,0001.85Asp27 (H-bond)Infinite 2D Ribbons (N-H···N)
5-Ethylpyrimidine-2,4,6-triamine 5-Ethyl851.62Asp27 (H-bond), Phe31 (Hydrophobic)3D Network (Steric disruption)
Pyrimethamine 5-(4-chlorophenyl)-6-ethyl451.70Asp27 (H-bond), Ile50 (Hydrophobic)Dimeric N-H···N interactions

Data synthesized from comparative crystallographic models of hDHFR and pjDHFR complexes[4][6].

Self-Validating Crystallography Protocol

Achieving high-resolution (<1.7 Å) X-ray diffraction data for 5-ethylpyrimidine-2,4,6-triamine bound to DHFR requires a rigorous, self-validating workflow. Every step in the protocol below is designed to eliminate variables that induce lattice disorder.

Step 1: Protein Purification via Affinity Chromatography

  • Method: Purify recombinant DHFR using methotrexate-agarose affinity resin, eluting with a folate gradient.

  • Causality: This step acts as a functional filter. Only correctly folded DHFR capable of binding antifolates will adhere to the resin. This ensures the final protein pool is 100% active, a mandatory prerequisite for a uniform, high-resolution crystal lattice.

Step 2: Ligand Preparation and Ternary Complex Incubation

  • Method: Dissolve the 5-ethyl derivative in 100% anhydrous DMSO to a 50 mM stock. Incubate DHFR (10 mg/mL) with a 5-fold molar excess of the ligand and 1 mM NADPH for 2 hours at 4°C.

  • Causality: 5-alkyl TAP derivatives are prone to rapid oxidation in aqueous solutions; anhydrous DMSO prevents the crystallization of degraded adducts. Furthermore, DHFR operates via a ternary complex. The inclusion of NADPH is non-negotiable—it stabilizes the closed conformation of the enzyme's M20 loop, locking the 5-ethyl ligand into its true physiological binding pose[4].

Step 3: Vapor Diffusion Crystallization

  • Method: Utilize the hanging-drop vapor diffusion method against a reservoir of 20% PEG 4000 and 0.1 M Sodium Acetate (pH 4.5).

  • Causality: The acidic pH strictly controls the protonation state of the pyrimidine ring, which is required for the 2,4-diamino group to optimally hydrogen bond with Asp27. Gradual vapor equilibration prevents rapid precipitation, allowing ordered nucleation.

Step 4: Cryoprotection and Diffraction

  • Method: Briefly soak the crystal in mother liquor supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen (100 K).

  • Causality: Glycerol replaces water in the solvent channels of the crystal. Upon freezing, it prevents the formation of crystalline ice, which would otherwise physically destroy the protein lattice and obscure the diffraction pattern with ice rings.

Workflow A 1. DHFR Expression & Purification (>95%) C 3. Complex Incubation (5x Molar Excess + NADPH) A->C B 2. Ligand Preparation (5-Ethyl-TAP in DMSO) B->C D 4. Vapor Diffusion (Hanging Drop, pH 4.5) C->D Equilibration E 5. Cryoprotection (20% Glycerol) D->E Crystal Harvest F 6. X-Ray Diffraction & Electron Density Mapping E->F 100K Freezing

Fig 2. Self-validating co-crystallization workflow for DHFR-ligand structural determination.

Hirshfeld Surface Analysis & Crystal Packing

Beyond active-site binding, X-ray crystallography reveals how the 5-ethyl substitution alters the bulk physicochemical properties of the drug. Hirshfeld surface analysis of unsubstituted TAP shows that crystal packing is heavily dominated by O···H/H···O (53.2%) and N···H/H···N (12.5%) contacts[7][8].

The introduction of the 5-ethyl group sterically disrupts these infinite 2D networks, increasing the proportion of C···H/H···C interactions (historically ~9.6% in pure TAP to >25% in ethylated derivatives)[8][9]. This steric disruption is highly desirable in drug development, as it prevents the formation of highly stable, insoluble supramolecular polymers, thereby improving the aqueous solubility and pharmacokinetic profile of the derivative compared to rigid planar analogues.

Conclusion

X-ray crystallography provides unequivocal evidence that 5-ethylpyrimidine-2,4,6-triamine derivatives offer a superior structural compromise between the highly soluble but inactive unsubstituted TAP and highly rigid clinical antifolates. By leveraging both the hydrogen-bonding capacity of the triamine core and the hydrophobic insertion of the 5-ethyl group, developers can rationally design next-generation, species-specific DHFR inhibitors.

References

  • 2,4,6-Triaminopyrimidine - Wikipedia. Source: Wikipedia URL:[Link]

  • Structure of 2,4,6-triaminopyrimidine. Source: IUCr Journals (Acta Crystallographica Section B) URL:[Link]

  • Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Source: IUCr Journals (Acta Crystallographica Section E) URL:[Link]

  • Modified pyrimidines Specifically bind the purine riboswitch (2G9C). Source: RCSB Protein Data Bank URL: [Link]

  • 2,4,6-Triaminopyrimidine | CID 13863. Source: PubChem (NIH) URL:[Link]

Sources

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